molecular formula C8H7NO3 B1604996 Benzo[d][1,3]dioxol-4-carboxamid CAS No. 69151-39-9

Benzo[d][1,3]dioxol-4-carboxamid

Katalognummer: B1604996
CAS-Nummer: 69151-39-9
Molekulargewicht: 165.15 g/mol
InChI-Schlüssel: UHJCPTUYASMZRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[d][1,3]dioxole-4-carboxamide: is an organic compound characterized by a benzodioxole ring fused with a carboxamide group

Wissenschaftliche Forschungsanwendungen

Biological Activities

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzo[d][1,3]dioxole derivatives. For instance, a study reported that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. Specifically, one derivative demonstrated an IC50 value of 2.57 µg/mL against α-amylase, suggesting its potential as an anticancer agent through metabolic pathways related to carbohydrate metabolism .

Antidiabetic Effects

Research has shown that benzo[d][1,3]dioxole derivatives can effectively lower blood glucose levels in diabetic models. In a controlled study, mice treated with these compounds exhibited a reduction in blood glucose from 252.2 mg/dL to 173.8 mg/dL, indicating their potential as antidiabetic agents . The mechanism is believed to involve inhibition of α-amylase, which plays a crucial role in carbohydrate digestion.

Antimicrobial Activity

The versatility of benzo[d][1,3]dioxole structures extends to antimicrobial applications as well. Compounds derived from this framework have been investigated for their efficacy against various pathogens, including bacteria and fungi. The presence of the methylenedioxy group enhances the biological activity of these compounds, making them promising candidates for developing new antimicrobial agents .

Synthetic Methodologies

Total Synthesis Approaches

The synthesis of benzo[d][1,3]dioxole-4-carboxamide and its derivatives has been achieved through several synthetic routes. A notable method involves the use of 2,3-(methylenedioxy)benzoic acid as a precursor, which undergoes various chemical reactions to yield the desired carboxamide . The efficiency of these synthetic pathways is critical for the large-scale production of these compounds for research and therapeutic use.

Deuterated Variants

Deuterated forms of benzo[d][1,3]dioxole compounds have also been synthesized for use in pharmacokinetic studies. These isotopically labeled compounds allow researchers to trace metabolic pathways and understand the pharmacodynamics of the parent compounds more effectively .

Therapeutic Potentials

Drug Development

The structural features of benzo[d][1,3]dioxole-4-carboxamide make it an attractive scaffold for drug development. Its derivatives have shown promise in treating conditions such as diabetes and cancer due to their ability to modulate metabolic pathways and inhibit tumor growth . The ongoing exploration of these compounds could lead to novel therapeutic agents with improved efficacy and safety profiles.

Case Studies

Several case studies have documented the successful application of benzo[d][1,3]dioxole derivatives in preclinical models:

  • Case Study 1: A derivative was tested in tumor-bearing mice and resulted in complete tumor elimination without significant side effects after two administrations .
  • Case Study 2: Antidiabetic derivatives were evaluated for their effects on blood glucose levels in diabetic mice, showing significant reductions compared to control groups .

Biochemische Analyse

Biochemical Properties

Benzo[d][1,3]dioxole-4-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, Benzo[d][1,3]dioxole-4-carboxamide can bind to proteins involved in cell signaling pathways, influencing cellular responses to external stimuli . These interactions are essential for understanding the compound’s potential therapeutic effects.

Cellular Effects

Benzo[d][1,3]dioxole-4-carboxamide has been observed to affect various types of cells and cellular processes. In cancer cell lines, such as cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cells, Benzo[d][1,3]dioxole-4-carboxamide exhibits cytotoxic activity, reducing cell viability and inducing cell cycle arrest . This compound also influences cell signaling pathways, such as the cGAS-STING pathway, which plays a role in innate immunity and antitumor responses . Furthermore, Benzo[d][1,3]dioxole-4-carboxamide can modulate gene expression and cellular metabolism, contributing to its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of Benzo[d][1,3]dioxole-4-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit the activity of specific enzymes, such as cytochrome P450, by binding to their active sites . Additionally, Benzo[d][1,3]dioxole-4-carboxamide can activate or inhibit signaling pathways, leading to alterations in gene expression and cellular responses . These molecular interactions are critical for understanding the compound’s therapeutic potential and its effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzo[d][1,3]dioxole-4-carboxamide can change over time due to its stability and degradation. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular function . Degradation of Benzo[d][1,3]dioxole-4-carboxamide can occur over time, potentially reducing its efficacy in long-term experiments . Understanding these temporal effects is essential for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of Benzo[d][1,3]dioxole-4-carboxamide vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and modulating immune responses . At higher doses, Benzo[d][1,3]dioxole-4-carboxamide can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Identifying the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Benzo[d][1,3]dioxole-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, Benzo[d][1,3]dioxole-4-carboxamide can influence the levels of key metabolites, such as glucose and lipids, by modulating metabolic pathways . Understanding these metabolic interactions is essential for elucidating the compound’s overall effects on cellular function.

Transport and Distribution

The transport and distribution of Benzo[d][1,3]dioxole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as ATP-binding cassette (ABC) transporters, which regulate its intracellular concentration . Additionally, Benzo[d][1,3]dioxole-4-carboxamide can bind to proteins that facilitate its distribution within tissues, influencing its localization and accumulation . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of Benzo[d][1,3]dioxole-4-carboxamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, where it may interact with DNA and transcription factors to modulate gene expression . Additionally, Benzo[d][1,3]dioxole-4-carboxamide can be targeted to the mitochondria, where it may influence cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d][1,3]dioxole-4-carboxamide typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with an amine source under controlled conditions. One common method involves the use of benzenesulfonylhydrazine and 4-methyl-benzenesulphonylhydrazine in the presence of solvents like acetone, ethyl acetate, and ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: Industrial production of Benzo[d][1,3]dioxole-4-carboxamide may involve large-scale batch reactions using similar synthetic routes. The process typically includes steps like crystallization, filtration, and purification to obtain the compound in high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Benzo[d][1,3]dioxole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Benzo[d][1,3]dioxole-4-carboxylic acid.

    Reduction: Benzo[d][1,3]dioxole-4-amine.

    Substitution: Various halogenated or alkylated derivatives of Benzo[d][1,3]dioxole-4-carboxamide.

Vergleich Mit ähnlichen Verbindungen

  • Benzo[d][1,3]dioxole-5-carboxamide
  • Benzo[d][1,3]dioxole-6-carboxamide
  • Benzo[d][1,3]dioxole-4,7-dicarboxylic acid

Uniqueness: Benzo[d][1,3]dioxole-4-carboxamide stands out due to its specific substitution pattern on the benzodioxole ring, which imparts unique chemical reactivity and biological activity. Compared to its analogs, it has shown more potent enzyme inhibition and anticancer properties, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

Benzo[d][1,3]dioxole-4-carboxamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to synthesize current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Benzo[d][1,3]dioxole-4-carboxamide

Benzo[d][1,3]dioxole derivatives are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The unique structure of the benzodioxole moiety contributes significantly to its pharmacological effects.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of benzo[d][1,3]dioxole derivatives. For instance, a series of synthesized benzodioxole compounds were evaluated for their cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colorectal cancer), and Hep3B (liver cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 3.94 to 9.12 mM. Notably, compounds with an amide group showed stronger cytotoxic effects compared to those without it .

Table 1: Cytotoxic Activity of Benzodioxole Derivatives

CompoundCell LineIC50 (mM)
2aHeLa3.94
2bCaco-24.56
5aHep3B5.12
ControlDoxorubicin0.5

Antioxidant Activity

The antioxidant properties of benzo[d][1,3]dioxole derivatives have also been explored. A recent study isolated a new derivative from Hypecoum erectum, which demonstrated moderate antioxidant activity with an IC50 value of 86.3 µM in a DPPH-scavenging assay. This suggests that the compound can effectively reduce free radicals, which is crucial in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity of Benzodioxole Derivatives

CompoundIC50 (µM)
Hypecoumic acid86.3
Coptisine252.6
Protopine345.2
Cryptopine430.1

Antidiabetic Potential

Research has also focused on the antidiabetic effects of benzo[d][1,3]dioxole derivatives. A study synthesized several benzodioxole carboxamide derivatives and evaluated their inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. Compounds IIa and IIc showed potent inhibition with IC50 values of 0.85 and 0.68 µM, respectively, while exhibiting minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) .

Table 3: α-Amylase Inhibition by Benzodioxole Derivatives

CompoundIC50 (µM)Cytotoxicity (IC50 > µM)
IIa0.85>150
IIc0.68>150

Case Studies and Mechanistic Insights

A notable case study involved the synthesis and evaluation of a series of benzodioxole derivatives for their antidiabetic potential in vivo using a streptozotocin-induced diabetic mice model. The compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment, indicating its efficacy in managing diabetes .

Furthermore, mechanistic studies revealed that these compounds interact with specific enzymes and pathways related to glucose metabolism and oxidative stress response, providing insights into their therapeutic mechanisms.

Eigenschaften

IUPAC Name

1,3-benzodioxole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJCPTUYASMZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10988860
Record name 2H-1,3-Benzodioxole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69151-39-9
Record name 69151-39-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1,3-Benzodioxole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[d][1,3]dioxole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
Benzo[d][1,3]dioxole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
Benzo[d][1,3]dioxole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
Benzo[d][1,3]dioxole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
Benzo[d][1,3]dioxole-4-carboxamide
Reactant of Route 6
Benzo[d][1,3]dioxole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.